4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate
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Overview
Description
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate is a chemical compound with the molecular formula C16H14Cl4O6S2 . It is known for its unique structure, which includes two dichlorophenyl groups and sulfonate esters. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-hydroxybutyl 3,4-dichlorobenzenesulfonate under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate esters to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted phenyl compounds.
Scientific Research Applications
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved include the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl benzenesulfonate
- 4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 4-chlorobenzenesulfonate
Uniqueness
4-(((3,4-Dichlorophenyl)sulfonyl)oxy)butyl 3,4-dichlorobenzenesulfonate is unique due to its dual dichlorophenyl groups and sulfonate esters, which confer specific chemical and biological properties.
Properties
CAS No. |
6953-05-5 |
---|---|
Molecular Formula |
C16H14Cl4O6S2 |
Molecular Weight |
508.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)sulfonyloxybutyl 3,4-dichlorobenzenesulfonate |
InChI |
InChI=1S/C16H14Cl4O6S2/c17-13-5-3-11(9-15(13)19)27(21,22)25-7-1-2-8-26-28(23,24)12-4-6-14(18)16(20)10-12/h3-6,9-10H,1-2,7-8H2 |
InChI Key |
UBFICBDMUNYCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)OCCCCOS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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